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Introduction

MMV390048 (MMV-048) is a novel antimalarial compound from the 2-aminopyridine class that

has garnered significant attention for its unique mechanism of action and its activity across

multiple stages of the Plasmodium parasite lifecycle.[1][2] Discovered by an international team

led by Professor Kelly Chibale at the University of Cape Town's Drug Discovery and

Development Centre (H3D), it was the first new antimalarial medicine to enter Phase I clinical

trials in Africa.[1][2][3] This technical guide provides an in-depth overview of the discovery,

mechanism of action, and the preclinical and clinical development history of MMV-048.

Discovery and Lead Optimization
The journey of MMV-048 began with a phenotypic whole-cell high-throughput screening

campaign, which identified the 2-aminopyridine class of molecules as having promising

antimalarial activity.[4][5] The initial hit compound underwent a rigorous lead-optimization

program to improve its drug-like properties. Key structural modifications were made to enhance

in vivo stability, solubility, potency, and metabolic stability, ultimately leading to the selection of

MMV-048 as the optimized lead compound.[4][6]
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Figure 1: High-level overview of the MMV-048 discovery and development pipeline.

Mechanism of Action
Genomic and chemoproteomic studies were instrumental in identifying the molecular target of

MMV-048.[4][5] These investigations revealed that MMV-048 acts through the inhibition of

Plasmodium phosphatidylinositol 4-kinase (PI4K), a novel drug target for malaria.[4][5][7] The

compound competitively binds to the ATP-binding site of PfPI4K.[8] This kinase is believed to

play a crucial role in regulating essential membrane trafficking events at the Golgi apparatus of

the parasite.[9] The identification was confirmed through the generation of resistant parasite

mutants, which showed mutations in the PfPI4K gene, and through affinity capture experiments

where MMV-048 competitively inhibited the binding of only a single protein, PfPI4K, from

parasite extracts.[5][9]
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Figure 2: Simplified signaling pathway for MMV-048's mechanism of action.

Preclinical Development
MMV-048 demonstrated a promising preclinical profile, exhibiting activity against all lifecycle

stages of the Plasmodium parasite, with the exception of late-stage hypnozoites.[3][4][5]

In Vitro Activity
The compound showed potent activity against drug-sensitive and multidrug-resistant clinical

isolates of P. falciparum.[5] It also displayed activity against the liver stages of the parasite,

which are responsible for establishing infection and, in the case of P. vivax, for relapse.[5][7]
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Parameter Strain/Species Value Reference

IC₅₀ (Blood Stage) P. falciparum (NF54) 28 nM [5][8]

IC₉₀ (Blood Stage) P. falciparum (NF54) 40 nM [5][8]

Cross-Resistance
Multidrug-resistant P.

falciparum

Low (1.5-fold max/min

IC₅₀ ratio)
[5]

IC₅₀ (PvPI4K Enzyme) P. vivax PI4K 23 nM [7]

IC₅₀ (Liver Stage) P. berghei 0.92 nM [7]

IC₅₀ (Hypnozoites) P. vivax / P. cynomolgi
<100 nM / <10 nM

(prophylactic)
[7]

Table 1: Summary of in vitro activity of MMV-048.

In Vivo Efficacy
In vivo studies in mouse and monkey models of malaria confirmed the compound's efficacy.

MMV-048 was curative in a P. berghei mouse model and demonstrated efficacy in a humanized

P. falciparum mouse model.[5] Importantly, it showed high in vivo efficacy in monkeys infected

with P. cynomolgi, validating the correlation between its in vitro potency and in vivo effect.[10]

These experiments also revealed its ability to provide full chemoprotection and delay relapse.

[5]
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Parameter Animal Model Dosage/Value Reference

ED₅₀
P. berghei mouse

model (4 oral doses)
0.57 mg/kg [5]

ED₉₀
P. berghei mouse

model (4 oral doses)
1.1 mg/kg [5]

Curative Dose

P. berghei mouse

model (single oral

dose)

30 mg/kg [5]

Efficacy
P. cynomolgi monkey

model

Demonstrated high

efficacy and

chemoprotection

[5][10]

Table 2: Summary of in vivo efficacy of MMV-048.

Pharmacokinetics and Safety
Preclinical pharmacokinetic studies revealed that MMV-048 has low clearance, a long half-life,

and good oral bioavailability across multiple species, including rats, dogs, and monkeys.[10]

Extensive toxicity assessments, including genotoxicity and 14-day GLP toxicology studies in

rats and dogs, showed an acceptable preclinical safety profile, which supported its progression

to clinical trials.[10][11] However, later embryofetal development studies revealed adverse

signals, including diaphragmatic hernias and cardiovascular malformations in rats, which were

potentially linked to the inhibition of the mammalian PI4Kβ paralogue and off-target kinases like

MAP4K4 and MINK1.[11][12]

Parameter Species Value Reference

Bioavailability Rat, Dog, Monkey Good [10]

Clearance Rat, Dog, Monkey Low [10]

Elimination Half-life Human 129 to 215 hours [9]

Table 3: Pharmacokinetic properties of MMV-048.
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Clinical Development
Following its nomination as a preclinical candidate and approval for clinical development in

2012, MMV-048 advanced into human trials.[10]

Phase I Trials
In 2014, MMV-048 became the first new antimalarial to enter Phase I studies in Africa.[2][3]

These first-in-human studies were conducted in healthy volunteers to evaluate the safety,

tolerability, and pharmacokinetic profile of the compound.[2][10] The initial formulation showed

high variability in exposure among subjects, which could lead to inconsistent dosing and

efficacy.[1] This necessitated the development of a new formulation with improved and more

consistent exposure, which was subsequently tested in further bioavailability studies.[1]

Overall, MMV-048 was well tolerated in Phase I studies at doses up to 120 mg.[13]

Phase IIa Trials
A Phase IIa clinical trial was initiated to evaluate the efficacy, safety, and pharmacokinetics of a

single 120-mg dose of MMV-048 in adult male patients in Ethiopia with uncomplicated P. vivax

malaria.[1][13] The study demonstrated rapid clearance of both asexual parasites and

gametocytes.[13] The primary endpoint, adequate clinical and parasitological response (ACPR)

at day 14, was 100% for the eight patients enrolled.[13] However, the study was not completed

due to operational reasons and the emerging preclinical data on teratogenicity.[13] Another

Phase 2 trial (NCT02880241) was terminated due to a strategic business decision by

Medicines for Malaria Venture (MMV) in December 2020.[9]
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Trial Identifier Phase Status

Key

Findings/Comm

ents

Reference

NCT02783833 Phase 1/2 Completed

Determined the

minimum

inhibitory

concentration

against P.

falciparum.

[9]

Phase IIa

(Ethiopia)
Phase 2a Not Completed

100% ACPR at

day 14 in 8 P.

vivax patients;

rapid parasite

clearance.

Terminated due

to operational

reasons and

emerging

teratotoxicity

data.

[13]

NCT02880241 Phase 2 Terminated

Planned to

determine

activity against P.

vivax and P.

falciparum.

Terminated due

to an MMV

strategic

business

decision.

[9]

Table 4: Summary of key clinical trials for MMV-048.

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=9726
https://pmc.ncbi.nlm.nih.gov/articles/PMC9833083/
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=9726
https://www.benchchem.com/product/b609195?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Antiplasmodial Activity Assay (IC₅₀
Determination)
The in vitro activity of MMV-048 against P. falciparum blood stages was determined using a

standard SYBR Green I-based fluorescence assay or a pLDH assay.

Cell Culture: Asexual stages of chloroquine-sensitive (e.g., NF54) or drug-resistant P.

falciparum strains were cultured in human O+ erythrocytes at 2-5% hematocrit in RPMI 1640

medium supplemented with AlbuMAX and hypoxanthine.

Assay Protocol: Synchronized ring-stage parasites (0.5-1% parasitemia) were incubated in

96-well or 384-well plates with serial dilutions of MMV-048 for 72 hours.

Data Analysis: Parasite growth was quantified by measuring the fluorescence of SYBR

Green I dye, which intercalates with parasite DNA, or by measuring the activity of the

parasite-specific lactate dehydrogenase (pLDH) enzyme. IC₅₀ values were calculated by

fitting the dose-response data to a sigmoidal curve using appropriate software.

Mechanism of Action Deconvolution (Chemoproteomics)
The molecular target of MMV-048 was identified using an affinity capture-based

chemoproteomics approach.[5]

Affinity Matrix Preparation: An active analog of MMV-048 containing a primary amine linker

(MMV666845) was covalently immobilized onto Sepharose beads.[5]

Protein Capture: The functionalized beads were incubated with a soluble protein extract from

P. falciparum blood-stage parasites.

Competitive Elution: The pull-down experiment was performed in parallel in the presence of

an excess of free MMV-048. Proteins for which binding to the beads was competitively

inhibited by free MMV-048 were considered potential targets.

Target Identification: Captured proteins were eluted, separated by SDS-PAGE, and identified

using liquid chromatography-tandem mass spectrometry (LC-MS/MS). PfPI4K was identified

as the only protein specifically competed off by free MMV-048.[5][8]
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Figure 3: Experimental workflow for target identification via chemoproteomics.

In Vivo Efficacy (P. berghei Mouse Model)
The in vivo efficacy was assessed using the Peters' 4-day suppressive test in a P. berghei

mouse model.[5]

Infection: Mice were inoculated intravenously or intraperitoneally with P. berghei-infected red

blood cells.

Treatment: MMV-048 was administered orally once daily for four consecutive days, starting 4

hours post-infection.

Monitoring: Parasitemia was monitored by microscopic examination of Giemsa-stained thin

blood smears on day 4 post-infection.

Endpoint: The 50% and 90% effective doses (ED₅₀ and ED₉₀), the doses required to

suppress parasitemia by 50% and 90% relative to an untreated control group, were

calculated. Curative efficacy was determined by extending the monitoring period to 30 days

to check for parasite recrudescence.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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